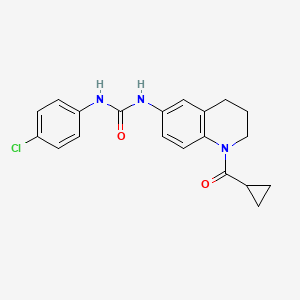![molecular formula C19H20ClN5O3S B2502571 N-(3-chlorophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 852171-08-5](/img/structure/B2502571.png)
N-(3-chlorophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chlorophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H20ClN5O3S and its molecular weight is 433.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analysis and Derivative Synthesis
Structural and conformational analysis of compounds related to N-(3-chlorophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide has been a subject of scientific inquiry, focusing on their synthesis and potential applications. One study describes the synthesis and X-ray structure determination of heterocyclic derivatives, highlighting their formation and structural features (Banfield, Fallon, & Gatehouse, 1987). Another research outlines the creation of novel compounds derived from visnaginone and khellinone, indicating their utility as anti-inflammatory and analgesic agents, and suggesting potential pharmaceutical applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activity
The antimicrobial properties of derivatives similar to the compound have also been explored. One study synthesizes pyrimidinone and oxazinone derivatives fused with thiophene rings, demonstrating significant antibacterial and antifungal activities (Hossan, Abu-Melha, Al-Omar, & Amr, 2012). This suggests the potential for developing new antimicrobial agents from these chemical frameworks.
Conformational Behavior and Applications
Research into the conformational behavior of compounds structurally related to this compound reveals insights into their applications. A study on N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidine-1-yl]acetamide provided detailed analysis using X-ray, NMR, and IR spectroscopy, and computer modeling, indicating the influence of internal rotation on conformational stability and potential for drug design (Kataev, Mesheryakova, Mesheryakova, Tyumkina, Khalilov, Lazarev, & Kuznetsov, 2021).
Heterocyclic Synthesis
The utility of thioureido-acetamides in heterocyclic syntheses has been demonstrated, showcasing efficient one-pot cascade reactions for the production of various heterocycles with excellent atom economy. This approach highlights the versatility of compounds similar to this compound in synthesizing a range of heterocyclic compounds, which could have diverse applications in medicinal chemistry and drug development (Schmeyers & Kaupp, 2002).
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(1,3-dimethyl-2,4-dioxo-7-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O3S/c1-4-6-13-22-16-15(18(27)25(3)19(28)24(16)2)17(23-13)29-10-14(26)21-12-8-5-7-11(20)9-12/h5,7-9H,4,6,10H2,1-3H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNAKDYCUTWUGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C(=N1)SCC(=O)NC3=CC(=CC=C3)Cl)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-Methylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline](/img/structure/B2502488.png)
![2-[(3-Nitrophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2502493.png)
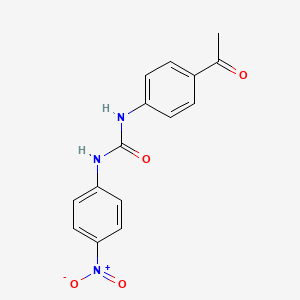
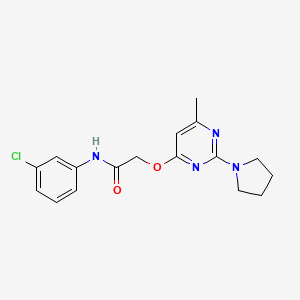
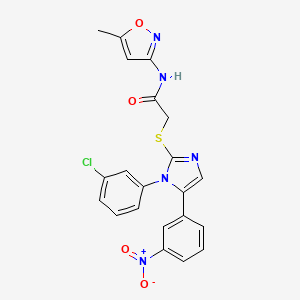
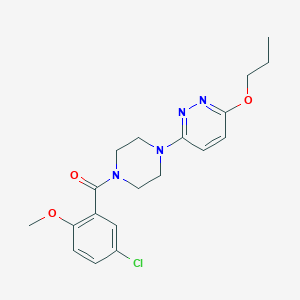
![1'-[3-(2-Bromophenyl)propanoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2502500.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-fluorobenzamide](/img/structure/B2502502.png)
![3-[4-(Fluorosulfonyl)phenyl]propanoic acid](/img/structure/B2502505.png)
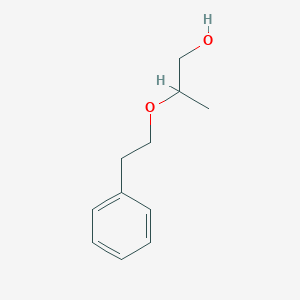
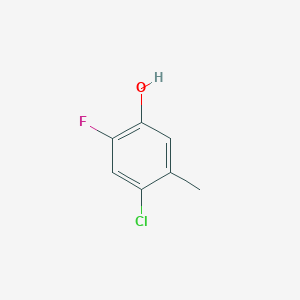
![3-benzyl-8-(2-chloroethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2502508.png)
